

Application Notes and Protocols for Cell-Based Functional Assays of Revefenacin Activity

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Compound of Interest

Compound Name: *Revefenacin*

Cat. No.: *B8068745*

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Introduction

Revefenacin, marketed under the brand name Yupelri®, is a long-acting muscarinic antagonist (LAMA) indicated for the maintenance treatment of chronic obstructive pulmonary disease (COPD).^{[1][2]} As a competitive and reversible antagonist of muscarinic acetylcholine receptors (mAChRs), its primary mechanism of action is the inhibition of M3 receptors on airway smooth muscle, leading to bronchodilation.^[3] **Revefenacin** exhibits high affinity for all five human muscarinic receptor subtypes (M1-M5) but displays kinetic selectivity for the M3 receptor.^{[4][5]}

These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of **revefenacin** and its active metabolite, THRX-195518. The included assays are fundamental for determining the binding affinity, functional potency, and tissue-specific effects of muscarinic antagonists in a preclinical setting.

Quantitative Data Summary

The following tables summarize the binding affinities and functional potencies of **revefenacin** and its major active metabolite, THRX-195518, at human muscarinic receptors.

Table 1: Muscarinic Receptor Binding Affinities (K_i, nM)^[5]

Compound	hM1	hM2	hM3	hM4	hM5
Revefenacin	0.50	0.34	0.67	0.49	3.30
THRX-195518	1.3	2.1	1.8	1.6	11

Table 2: Muscarinic Receptor Binding Affinities (pKi)[4][5][6]

Compound	hM1	hM2	hM3	hM4	hM5
Revefenacin	9.30	9.47	9.17	9.31	8.48
THRX-195518	8.89	8.68	8.74	8.80	7.96

Note: pKi values were calculated from the Ki values in Table 1 using the formula $pKi = -\log(Ki)$.

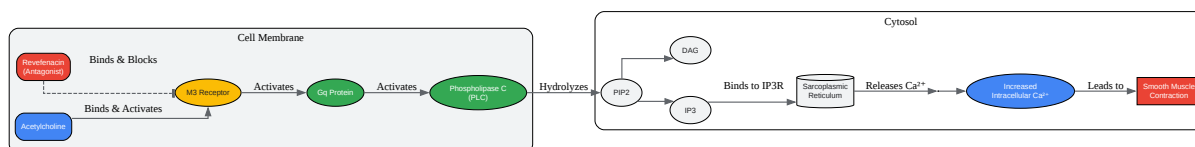
Table 3: Functional Antagonist Potency (pA2 / pIC50)[4][5][6]

Assay	Tissue/Cell Line	Agonist	Revefenacin	THRX-195518
Calcium Mobilization	CHO-K1 cells expressing hM3	Acetylcholine	~9.4 - 10.9 (Apparent pKi)	Not Reported
Isolated Tissue Contraction	Rat Trachea	Acetylcholine	Not Reported	$t_{1/2} = 1.1$ hours
Isolated Tissue Contraction	Guinea Pig Trachea	Acetylcholine	Not Reported	Not Reported
Isolated Tissue Contraction	Human Bronchus	Acetylcholine	Not Reported	Not Reported

Note: The apparent pKi for **revefenacin** in the calcium mobilization assay is reported as a range. The half-life ($t_{1/2}$) for THRX-195518 in rat trachea indicates its duration of action.

Signaling Pathways and Experimental Workflows

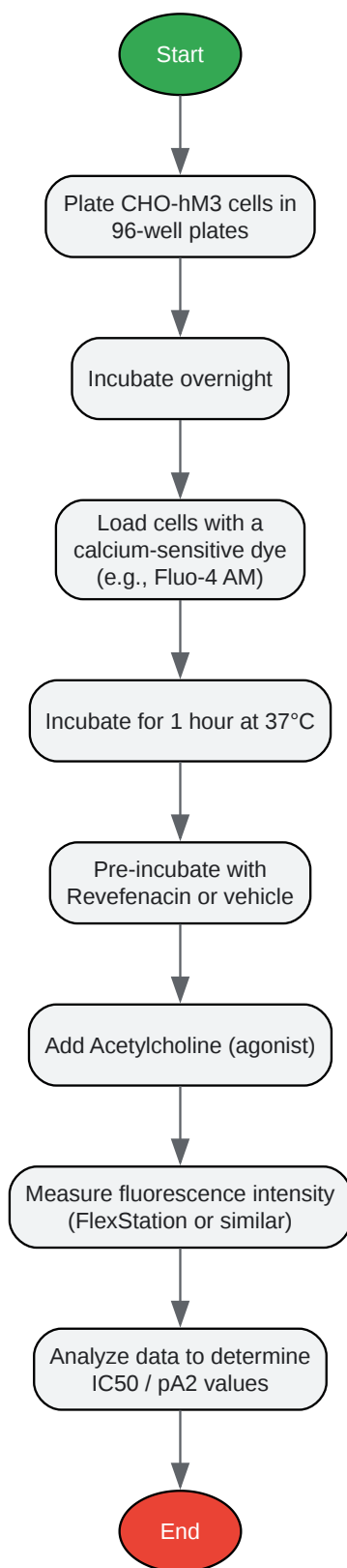
M3 Muscarinic Receptor Signaling Pathway in Airway Smooth Muscle



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Caption: M3 receptor signaling pathway in airway smooth muscle contraction.

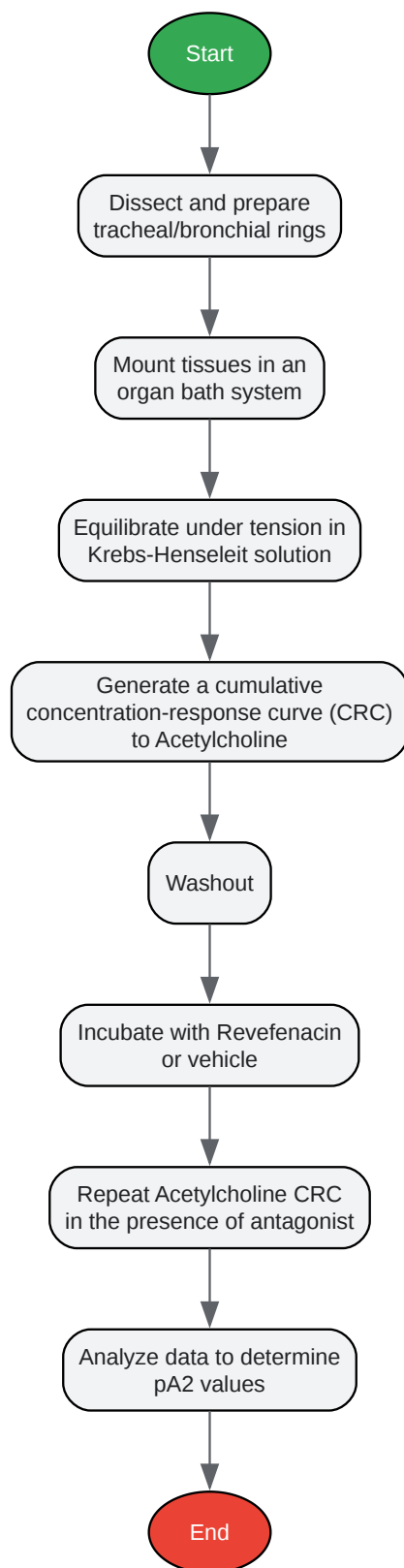
Experimental Workflow: Calcium Mobilization Assay



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Caption: Workflow for a calcium mobilization assay to assess antagonist activity.

Experimental Workflow: Isolated Tissue Contraction Assay



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Caption: Workflow for an isolated tissue contraction assay.

Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (K_i) of **revefenacin** and its metabolites for human muscarinic receptor subtypes (M1-M5).

Materials:

- Cell Membranes: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing individual human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5).
- Radioligand: [^3H]-N-methylscopolamine ([^3H]-NMS).
- Non-specific Binding Control: Atropine (1 μM).
- Test Compounds: **Revefenacin** and THRX-195518.
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl_2 , pH 7.4.
- Scintillation Cocktail.
- 96-well Filter Plates.
- Liquid Scintillation Counter.

Protocol:

- Prepare serial dilutions of **revefenacin** and THRX-195518 in assay buffer.
- In a 96-well plate, combine the test compound dilutions, [^3H]-NMS (at a concentration close to its K_d), and cell membranes.
- For total binding wells, add assay buffer instead of the test compound.

- For non-specific binding wells, add atropine instead of the test compound.
- Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
- Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation cocktail to each well.
- Measure the radioactivity in a liquid scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ values from the competition curves and calculate the K_i values using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of **revafenacin** at the human M3 muscarinic receptor.

Materials:

- Cells: CHO-K1 cells stably expressing the human M3 muscarinic receptor (CHO-hM3).
- Cell Culture Medium: Ham's F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
- Calcium-sensitive dye: Fluo-4 AM or a no-wash calcium assay kit.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Agonist: Acetylcholine.
- Test Compound: **Revafenacin**.
- 96-well black-walled, clear-bottom microplates.
- Fluorescence microplate reader with automated liquid handling (e.g., FlexStation).

Protocol:

- Seed CHO-hM3 cells into 96-well plates and incubate overnight.
- Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. Typically, this involves a 1-hour incubation at 37°C.
- Prepare serial dilutions of **revefenacin** in assay buffer.
- Pre-incubate the cells with the **revefenacin** dilutions or vehicle for 15-30 minutes at room temperature.
- Place the cell plate in the fluorescence microplate reader.
- Record a baseline fluorescence reading.
- Add a pre-determined concentration of acetylcholine (typically EC₈₀) to all wells.
- Immediately measure the change in fluorescence intensity over time.
- Analyze the data to determine the IC₅₀ of **revefenacin** in inhibiting the acetylcholine-induced calcium response. This can be used to calculate the antagonist's apparent pKi or pA₂ value.

Isolated Tissue Contraction Assay

Objective: To evaluate the functional antagonist potency and duration of action of **revefenacin** on airway smooth muscle contraction.

Materials:

- Tissue: Trachea or bronchi from guinea pigs or humans.
- Physiological Salt Solution: Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
- Agonist: Acetylcholine.

- Test Compound: **Revefenacin**.
- Organ bath system with isometric force transducers.

Protocol:

- Isolate the trachea or bronchi and place them in ice-cold Krebs-Henseleit solution.
- Prepare tissue rings (2-3 mm in width) and suspend them in the organ baths containing aerated Krebs-Henseleit solution at 37°C.
- Apply an optimal resting tension (e.g., 1 g for guinea pig trachea) and allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
- Generate a cumulative concentration-response curve to acetylcholine to determine the baseline contractile response.
- Wash the tissues to allow them to return to baseline tension.
- Incubate the tissues with a single concentration of **revefenacin** or vehicle for a defined period (e.g., 60 minutes).
- In the presence of **revefenacin**, repeat the cumulative concentration-response curve to acetylcholine.
- The rightward shift in the concentration-response curve is used to calculate the pA₂ value, a measure of antagonist potency.
- To determine the duration of action, after incubation with **revefenacin** and washout, perform repeated acetylcholine challenges at various time points.

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